molecular formula C9H15NO B13046384 (1S)-1-(5-Methyl(2-furyl))butylamine

(1S)-1-(5-Methyl(2-furyl))butylamine

Cat. No.: B13046384
M. Wt: 153.22 g/mol
InChI Key: XMVBGEGWNYBRJC-QMMMGPOBSA-N
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Description

(1S)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and butylamine.

    Reaction Conditions: The furan ring is functionalized through a series of reactions, including alkylation and amination, under controlled conditions such as temperature and pH.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of saturated analogs.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl(2-furyl))butylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

    (1S)-1-(2-Furyl)butylamine: Similar structure but lacks the methyl group on the furan ring.

    (1S)-1-(5-Methyl(2-thienyl))butylamine: Contains a thiophene ring instead of a furan ring.

Uniqueness: (1S)-1-(5-Methyl(2-furyl))butylamine is unique due to the presence of the methyl-substituted furan ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1

InChI Key

XMVBGEGWNYBRJC-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(O1)C)N

Canonical SMILES

CCCC(C1=CC=C(O1)C)N

Origin of Product

United States

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